2-(4-Fluorophenyl)acetic acid-d2
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Overview
Description
2-(4-Fluorophenyl)acetic acid-d2 is a deuterium-labeled compound, specifically the deuterium-labeled version of 2-(4-Fluorophenyl)acetic acid. This compound is often used in scientific research due to its stable isotopic labeling, which makes it valuable for tracing and quantitation in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)acetic acid-d2 typically involves the deuteration of 2-(4-Fluorophenyl)acetic acid. This process can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the incorporation of deuterium atoms into the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, often using deuterium gas or deuterated solvents under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)acetic acid-d2 can undergo several types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Reduction to alcohols or other reduced forms.
Substitution: Halogenation, nitration, or other substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(4-Fluorophenyl)acetic acid-d2 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the synthesis of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)acetic acid-d2 involves its incorporation into biological or chemical systems where it acts as a tracer. The deuterium labeling allows for precise tracking and quantitation using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)acetic acid: The non-deuterated version of the compound.
4-Fluorophenylacetic acid: Another fluorinated acetic acid derivative.
2-Fluorophenylacetic acid: A similar compound with a fluorine atom at a different position on the aromatic ring.
Uniqueness
2-(4-Fluorophenyl)acetic acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound accurately in complex systems .
Properties
Molecular Formula |
C8H7FO2 |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2,2-dideuterio-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/i5D2 |
InChI Key |
MGKPFALCNDRSQD-BFWBPSQCSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)F)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)F |
Origin of Product |
United States |
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